3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea
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Overview
Description
“3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The compound was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadizaole rings, were synthesized and fully characterized .Molecular Structure Analysis
The molecular structure of the compound was fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis . The structures of compounds were further confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . This resulted in the formation of N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .Physical and Chemical Properties Analysis
The compound has moderate thermal stabilities (172–246 °C, except for 3 159 °C) as determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . It is also insensitive towards impact (≥40.1 J) and friction (≥360 N) which were measured by standardized impact and friction tests .Scientific Research Applications
Antifilarial Agents
One of the earliest recognized applications of urea derivatives was in the synthesis of potential antifilarial agents. Compounds were synthesized by reacting appropriate isocyanates with 2-amino-5-benzoylbenzimidazole or by reacting methyl (5-benzoylbenzimidazol-2-yl)carbamate with various amines, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii (Ram et al., 1984).
Synthesis of Heterocyclic Systems
Research has expanded into synthesizing compounds that incorporate both thiazolidine and 1,3,4-oxadiazole heterocyclic systems. A novel synthesis route was developed, featuring multicomponent reactions under mild conditions, showcasing the compound's potential in subsequent reactions and its compatibility with many functional groups (Brockmeyer et al., 2014).
New Heterocycles from Substituted Amides
The reaction of certain N-hydroxy-N-methyl-N'-aryl ureas with thionyl chloride led to the creation of new heterocycles, 1,2,3,5-oxathiadiazolin-4-one 2-oxides. This synthesis demonstrated the structural specificity required for successful heterocycle formation, highlighting the nuanced interplay of substituents affecting the reaction outcomes (Chupp et al., 1975).
Biologically Active Compounds
The potential biological activities of urea, thiourea, and 1,2,4-oxadiazole compounds have been explored due to their anti-inflammatory, antiviral, analgesic, and antimicrobial activities among others. A study provided a series of compounds containing both 1,2,4-oxadiazole and urea/thiourea moiety, showcasing efficient synthesis methods and characterizing these compounds through various techniques (Ölmez & Waseer, 2020).
Insensitive Energetic Materials
Further expanding the scope of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea, its derivatives have been synthesized and characterized for use as insensitive energetic materials. These compounds, combining 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and were found to be insensitive towards impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing 1,2,4-oxadiazole rings, have been reported to exhibit various biological activities, including antibacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and characterized, suggesting potential interactions with biological targets .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Properties
IUPAC Name |
1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYBOFXHNNOCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182358-62-8 |
Source
|
Record name | 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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